molecular formula C6H10O4 B3050383 3,4-Dihydroxyhexane-2,5-dione CAS No. 25566-16-9

3,4-Dihydroxyhexane-2,5-dione

Cat. No.: B3050383
CAS No.: 25566-16-9
M. Wt: 146.14 g/mol
InChI Key: RQDWELNLPMBYMA-UHFFFAOYSA-N
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Description

3,4-Dihydroxyhexane-2,5-dione is an organic compound with the molecular formula C6H10O4. It is characterized by the presence of two hydroxyl groups and two ketone groups, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dihydroxyhexane-2,5-dione can be synthesized through several methods. One common method involves the reaction of methylglyoxal with formaldehyde in the presence of a base. The reaction proceeds through a series of aldol condensations and subsequent dehydration steps to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxyhexane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce polyols .

Scientific Research Applications

3,4-Dihydroxyhexane-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydroxyhexane-2,5-dione involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and proteins. These interactions can modulate the activity of biological pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroxyhexane-2,5-dione is unique due to its combination of hydroxyl and ketone groups, which provide a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

3,4-dihydroxyhexane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-6,9-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDWELNLPMBYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948453
Record name 1,6-Dideoxyhexo-2,5-diulose
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URL https://comptox.epa.gov/dashboard/DTXSID00948453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25566-16-9, 36871-96-2
Record name 3,4-Dihydroxy-2,5-hexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25566-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxyhexane-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025566169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name threo-2,5-Hexodiulose, 1,6-dideoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,6-Dideoxyhexo-2,5-diulose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydroxyhexane-2,5-dione
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

A solution of methyl glyoxal 43% wt in water (2.00 g, 11.9 mmol), hydroxy-acetone (4.42 g, 59.7 mmol), and acetic acid (1.43 g, 23.8 mmol) in water (0.9 ml) were stirred during 16 hours at 70° C. (pH of the reaction medium was around 2.0). At the end of the reaction the reaction mixture was concentrated under reduced pressure giving 2.1 g of the crude 3,4-dihydroxyhexane-2,5-dione (56% purity measured by GC vs. internal standard). Crude 3,4-dihydroxyhexane-2,5-dione was distilled under reduced pressure to give 3,4-dihydroxyhexane-2,5-dione (1.56 g, 74% purity, 66% yield) as a pale yellow solid. The product obtained had the same 1H-NMR spectra as those described in Büchi et al, J. Org. Chem., 1973, 38, 123.
Quantity
0 (± 1) mol
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4.42 g
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1.43 g
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0.9 mL
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2 g
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Synthesis routes and methods II

Procedure details

A solution of methyl glyoxal 40% wt in water (9 g, 50 mmoles), zinc acetate (0.44 g) and hydroxy-acetone (7.4 g) in ethyl acetate (20 ml) were stirred during 40 h at 38/40° (pH of the reaction medium was around 4.5). At the end of the reaction (which can be checked by gas chromatography), the reaction mixture was extracted with ethyl acetate (3×50 ml). The organic phase was washed to neutral with brine (1×), dried over magnesium sulphate and concentrated under vacuum giving 6 g of the crude 3,4-dihydroxyhexane-2,5-dione who was Bulb-to-bulb distilled at 0.1 mbar and 120-150° to obtain 3.8 g of a mixture of the two 3,4-dihydroxyhexane-2,5-dione isomers.
Quantity
0 (± 1) mol
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9 g
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7.4 g
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reactant
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20 mL
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Quantity
0.44 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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